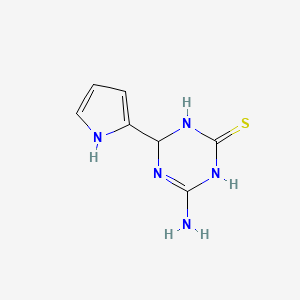

4-氨基-6-(1H-吡咯-2-基)-1,6-二氢-1,3,5-三嗪-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

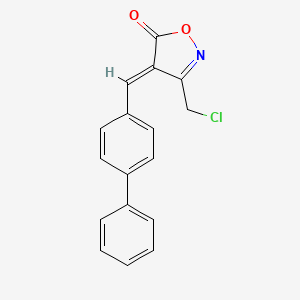

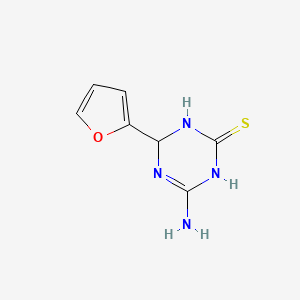

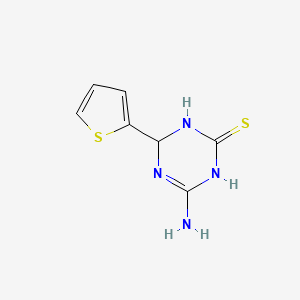

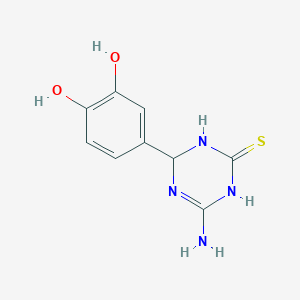

The compound of interest, 4-amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol, is a derivative of the 1,2,4-triazine class, which is known for its potential in medicinal chemistry and pharmacology. The 1,2,4-triazine nucleus is a versatile scaffold that can be functionalized to yield compounds with significant biological activity, such as kinase inhibition . The presence of a pyrrol group and a thiol functionality in the compound suggests potential for diverse chemical reactivity and interactions.

Synthesis Analysis

The synthesis of related 1,2,4-triazine derivatives has been described in the literature. For instance, a versatile synthesis route for pyrrolo[2,1-f][1,2,4]triazine derivatives has been developed, which could potentially be adapted for the synthesis of the compound . Another study reports the synthesis of 4-amino-1,2,4-triazine derivatives through the reaction of 3-acylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide, followed by cleavage of the pyrrole ring . This method, which involves nucleophilic transformations and can be performed under 'green chemistry' principles, may offer insights into the synthesis of 4-amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol.

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, has been determined by X-ray crystallography . These compounds exhibit extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which are important for the stability of the crystal structure. Such structural analyses are crucial for understanding the molecular conformation and potential binding interactions of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazine derivatives is influenced by the presence of amino and thiol groups. For example, the benzylmercapto derivative of a triazolo[3,4-f][1,2,4]triazine was synthesized through a reaction involving carbon disulfide and subsequent alkylation with benzyl bromide . These reactions highlight the nucleophilic character of the amino and thiol groups, which could be exploited in further chemical transformations of 4-amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol are not detailed in the provided papers, the properties of similar compounds can be inferred. The solubility, crystallinity, and stability of such compounds are likely to be influenced by the functional groups present and their ability to form hydrogen bonds and stacking interactions . These properties are essential for the practical application of the compound in medicinal chemistry and other fields.

科学研究应用

电化学应用

- 一项研究开发了一种使用类似化合物的电极,该电极在 Yb(3+) 检测和对各种金属离子的选择性方面表现出优异的性能。该电极用于口腔漱口水样品中的电位滴定和 F(-) 测定 (Zamani, Rajabzadeh, & Ganjali, 2007).

晶体学研究

- 一项专注于相关化合物晶体结构的研究发现了广泛的氢键和 π-π 堆积相互作用网络,增强了对分子相互作用的理解 (Lu, Qin, Zhu, & Yang, 2004).

功能化单体的合成

- 星形噻吩和吡咯功能化单体被合成用于电化学共聚,表明在材料科学中的应用 (Ak & Toppare, 2009).

抗菌活性

- 几项研究使用 1,2,4-三嗪合成了新化合物,展示了它们的潜在抗菌活性。这些包括稠合的 1,2,4-三嗪 (Ali, Al Harthi, Saad, & Amin, 2016) 和从异烟酸酰肼开始的三唑 (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

电致变色应用

- 合成了一种用于电致变色器件的新型单体,展示了此类化合物在先进材料应用中的效用 (Ak, Ak, & Toppare, 2006).

新型合成方法

- 研究集中于合成新的杂环化合物,包括 1,2,4-三嗪,表明在药物化学和有机合成中具有广泛的应用 (Kobelev, Stepanova, Dmitriev, & Maslivets, 2019).

属性

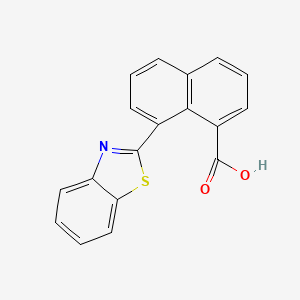

IUPAC Name |

4-amino-2-(1H-pyrrol-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S/c8-6-10-5(11-7(13)12-6)4-2-1-3-9-4/h1-3,5,9H,(H4,8,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLSVKAFQZNQPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2NC(=S)NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)